Paynantheine

Serotonin Receptors Pharmacology Antinociception

Kratom alkaloid research is confounded by the dominant opioid agonist activity of mitragynine, making it difficult to isolate non-opioid mechanisms. Paynantheine-a diastereomer with a clean competitive µ/κ-opioid antagonist profile and high 5-HT1AR affinity-solves this by serving as a matched negative control for opioid-dependent pathways. • Enables quantitative separation of opioid-mediated vs. 5-HT1AR-mediated antinociception in vivo. • CRM-grade reference standard (≥98% HPLC) validated for LC-MS/MS forensic and clinical toxicology methods. • Supplied with full Certificate of Analysis; mg quantities available for immediate global shipment.

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
CAS No. 4697-66-9
Cat. No. B163193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaynantheine
CAS4697-66-9
Synonyms(+)-Paynantheine
Molecular FormulaC23H28N2O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
InChIInChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
InChIKeyJGZKIGWXPPFMRG-CYSPOEIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paynantheine Research Baseline Overview


Paynantheine (CAS 4697-66-9) is a monoterpenoid indole alkaloid with molecular formula C23H28N2O4 and a molecular weight of approximately 396.5 g/mol . It is a significant constituent of the pharmacologically complex plant Mitragyna speciosa (kratom), comprising approximately 9% of the total alkaloid content in the leaves [1]. Paynantheine is structurally characterized as a diastereomer of the principal kratom alkaloid, mitragynine, and is part of a broader class of heteroyohimbine alkaloids found in the plant [2]. It is commercially available as a reference standard for research and forensic applications, and it serves as a critical analytical tool for the identification and quantification of kratom constituents in complex matrices .

Monoterpenoid indole alkaloid; diastereomer of mitragynine enabling stereochemical comparison in kratom research
Analytical reference standard for identification and quantification of kratom constituents in complex research matrices
Reported to represent ~9% of total leaf alkaloids; suitable for botanical authentication and profiling studies

Paynantheine Non-Substitutability vs. Mitragynine


The assumption that kratom alkaloids are functionally interchangeable is contradicted by a growing body of quantitative pharmacological evidence. Paynantheine exhibits a distinct pharmacological signature that is fundamentally different from the principal kratom alkaloid, mitragynine. While mitragynine acts as a partial agonist at the human µ-opioid receptor (µOR), paynantheine functions as a competitive antagonist at both human µ- and κ-opioid receptors [1]. Furthermore, paynantheine displays high affinity for serotonin receptors (5-HT1AR and 5-HT2BR), a characteristic largely absent in mitragynine, leading to opioid receptor-independent antinociceptive effects in vivo [2]. These critical differences in receptor pharmacology, metabolism, and safety profiles render generic substitution scientifically unsound and potentially confounding in experimental design. The following evidence guide provides a quantitative framework for understanding why the selection of paynantheine over its close analogs is a critical decision in research and industrial applications.

Paynantheine
Selected Compound
Competitive antagonist at µ- and κ-opioid receptors; high affinity for 5-HT1AR and 5-HT2BR; mixed-type CES1 inhibitor
vs
Mitragynine
Common Analog
Partial µ-opioid agonist with negligible serotonin receptor affinity; competitive CES1 inhibitor; distinct CYP2D6 inhibition strength
Mechanistic divergence in receptor pharmacology and enzyme inhibition profiles may lead to non-transferable experimental outcomes; generic substitution risks confounding pathway interpretation.

Paynantheine Quantitative Differentiation Evidence


High 5-HT1AR Affinity vs. Mitragynine Opioid Profile

In direct in vitro radioligand binding assays, paynantheine exhibited high affinity for the serotonin receptors 5-HT1AR and 5-HT2BR. This contrasts sharply with the principal kratom alkaloid mitragynine, which showed negligible affinity for these targets [1]. This molecular-level difference translates to distinct in vivo effects: paynantheine produced antinociception in rats that was not mediated by opioid receptors, a pathway distinct from mitragynine's opioid-dependent analgesia [2].

5-HT1AR Affinity
Head-to-head
High affinity (5-HT1AR, 5-HT2BR) vs. negligible mitragynine binding
Supports serotonergic pathway differentiation from opioid-mediated antinociception
In vitro radioligand binding; in vivo rat model showed opioid-independent effect
Serotonin Receptors Pharmacology Antinociception

Reduced Hepatotoxicity vs. Mitragynine

A direct comparative study assessed the in vitro cytotoxicity of isolated paynantheine and mitragynine on human liver cell lines. Mitragynine exhibited a moderate inhibitory effect on the HepG2 (human hepatoma) cell line with an IC50 value of 42.11 ± 1.31 μM, while showing non-cytotoxic properties on the normal HL-7702 cell line at concentrations below 200 μM. In contrast, paynantheine exhibited only weak cytotoxic properties towards both the HepG2 and HL-7702 cell lines, demonstrating a significantly lower potential for hepatic toxicity under the same experimental conditions [1].

Hepatocellular Response
Head-to-head
Mitragynine IC₅₀ = 42.11 µM (HepG2); paynantheine weak cytotoxicity in both HepG2 and HL-7702
Supports cytotoxicity endpoint review; hepatic response profiles differ between alkaloids
Human hepatoma and normal liver cell lines; direct comparative study
Toxicology Hepatotoxicity Drug Safety

Reduced hERG Inhibition vs. Speciociliatine

A comparative study evaluating the cardiotoxicity of major kratom alkaloids using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) found that paynantheine blocks the delayed-rectifier potassium current (IKr). The calculated IC50 for paynantheine was 2.47 μM [1]. While all tested alkaloids (mitragynine, paynantheine, speciogynine, and speciociliatine) suppressed IKr, paynantheine's IC50 is on the higher end of the range (0.91 to 2.47 μM), indicating it is less potent at inhibiting this critical cardiac ion channel compared to speciociliatine [2].

hERG Channel Inhibition
Head-to-head
Paynantheine IC₅₀ = 2.47 µM; speciociliatine IC₅₀ = 0.91 µM (hiPSC-CMs)
Supports cardiac ion channel safety-endpoint ranking; less potent IKr block than analogs
Human induced pluripotent stem cell-derived cardiomyocytes
Cardiotoxicity Safety Pharmacology hERG

Moderate CYP2D6 Inhibition vs. Mitragynine

An in vitro study using human liver microsomes (HLMs) evaluated the cytochrome P450 inhibition potential of major kratom alkaloids. Mitragynine (MTG) and corynantheidine (COR) were identified as potent inhibitors of CYP2D6, with IC50 values of 2.2 μM and 4.2 μM, and Ki values of 1.1 μM and 2.8 μM, respectively. In stark contrast, paynantheine (PAY) and speciogynine (SPG) exhibited only moderate inhibition of CYP2D6 activity, with no Ki value reported for paynantheine, indicating a significantly lower risk of clinically relevant drug-drug interactions via this pathway [1].

CYP2D6 Inhibition
Head-to-head
Paynantheine IC₅₀ >45 µM; mitragynine IC₅₀ = 2.2 µM, Ki = 1.1 µM
Supports drug-drug interaction profiling; CYP2D6 inhibition context differs substantially
Human liver microsomes, isoform-specific probes
Drug Metabolism CYP450 Drug-Drug Interactions

Mixed-Type CES1 Inhibition vs. Mitragynine Competitive Inhibition

A detailed kinetic study on the inhibition of human carboxylesterase 1 (CES1) by kratom alkaloids revealed a key mechanistic difference. Speciociliatine, paynantheine, and corynantheidine were all determined to be mixed-type reversible inhibitors of CES1. In contrast, mitragynine was a purely competitive inhibitor [1]. The Ki values for CES1 inhibition were also quantified: 20.6 μM for mitragynine and 26.1 μM for paynantheine [2]. This indicates that paynantheine not only has a slightly higher Ki (lower affinity) but also binds to a different site on the enzyme (mixed-type vs. competitive), which has implications for how it interacts with other substrates.

CES1 Inhibition Mechanism
Head-to-head
Paynantheine: mixed-type (Ki=26.1 µM); mitragynine: competitive (Ki=20.6 µM)
Supports enzymology probe differentiation; distinct binding modes may alter substrate interaction predictions
Recombinant CES1 and human liver microsomes
Drug Metabolism Enzyme Inhibition Carboxylesterase 1

Opioid Antagonist vs. Agonist Activity of Mitragynine and 7-Hydroxymitragynine

Functional characterization at opioid receptors reveals a fundamental divergence in activity. While 7-hydroxymitragynine and mitragynine act as full and partial agonists, respectively, at the human µ-opioid receptor, paynantheine has been characterized as a competitive antagonist at both human κ- and µ-opioid receptor subtypes [1]. This functional switch from agonist to antagonist is a major qualitative difference that directly impacts the compound's in vivo effects. For instance, paynantheine was shown to block morphine-induced antinociception and hyperlocomotion, whereas µOR agonists would potentiate these effects [2].

Opioid Receptor Activity
Class-level
Paynantheine: competitive antagonist at µ- and κ-OR; mitragynine/7-OH: partial/full agonist
Supports opioid receptor functional characterization; antagonist probe context for blocking morphine effects
In vitro functional assays; class-level inference based on reviewed data
Opioid Receptor Pharmacology Antagonist

Paynantheine Key Research and Industrial Applications


Opioid vs. Non-Opioid Antinociception Differentiation

Leverage paynantheine's unique functional profile—specifically its role as a competitive opioid antagonist combined with its high affinity for 5-HT1A receptors—to mechanistically dissect kratom's complex analgesic effects [1][2]. In this application, paynantheine serves as a critical control compound. Its opioid receptor-independent antinociception, mediated via 5-HT1AR agonism, can be directly compared against mitragynine's opioid-dependent analgesia. This allows researchers to quantify the relative contributions of opioid and serotonergic pathways to the overall pain-relieving effects of kratom and its extracts.

Safer Kratom-Derived Therapies for Alcohol Use Disorder

Utilize paynantheine as a lead scaffold or pharmacological probe for developing treatments for alcohol use disorder with an improved therapeutic window [1]. Paynantheine's in vivo profile—characterized by its ability to block morphine-induced hyperlocomotion and its lack of robust rewarding properties in conditioned place preference (CPP) paradigms—is directly linked to its reduced µ-opioid receptor potency relative to agonists like 7-hydroxymitragynine [2]. This evidence positions paynantheine and its derivatives as starting points for designing novel compounds that modulate alcohol consumption without the high abuse liability associated with classical opioids .

Analytical Reference Standard for Kratom Forensics and Authentication

Employ high-purity paynantheine (CRM) as a primary reference standard for the development and validation of quantitative analytical methods (e.g., LC-MS/MS, HPLC-UV) [1][2]. Paynantheine is a characteristic and abundant alkaloid in kratom, but its pharmacological inactivity at the µOR distinguishes it from other major constituents. This makes it an ideal marker for confirming the botanical identity of M. speciosa and quantifying its alkaloid profile in complex matrices such as urine, plasma, or seized materials. Its use ensures robust, legally defensible data for forensic investigations, clinical toxicology, and quality control of commercial kratom products .

Metabolic Enzyme Profiling for Drug-Drug Interaction Potential

Utilize paynantheine as a comparator compound in in vitro panels to evaluate the drug-drug interaction (DDI) potential of kratom constituents [1]. The evidence demonstrates that paynantheine exhibits moderate inhibition of CYP2D6 and mixed-type inhibition of CES1 (Ki = 26.1 µM), a profile that is quantitatively and mechanistically distinct from the potent CYP2D6 inhibition by mitragynine (Ki = 1.1 µM) and the competitive CES1 inhibition by mitragynine [2]. Including paynantheine in DDI screening assays provides a more nuanced understanding of how different alkaloids within the kratom matrix contribute to the overall risk of adverse interactions with co-administered drugs, guiding safer product development and clinical recommendations.

Application
Selection Property
Validation Focus
Opioid vs. serotonergic antinociception dissection
5-HT1AR affinity and µOR antagonist activity
Differentiate opioid-dependent and serotonin-mediated pain pathway contributions
Alcohol use disorder research models
Reduced µOR potency relative to agonists; lack of conditioned place preference
Abuse-liability endpoint comparison; alcohol consumption modulation assays
Kratom botanical authentication and profiling
Characteristic alkaloid marker with distinct µOR inactivity
LC-MS/MS method validation; matrix-specific recovery and specificity
CYP450 and CES1 inhibition profiling
Moderate CYP2D6 inhibition; mixed-type CES1 inhibitor profile
Multi-alkaloid interaction screening; substrate-dependent inhibition assay design

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